![molecular formula C10H15NS2 B14605488 Benzenamine, 4-[1,1-bis(methylthio)ethyl]- CAS No. 61094-70-0](/img/structure/B14605488.png)
Benzenamine, 4-[1,1-bis(methylthio)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- is an organic compound with the molecular formula C10H15NS2 It is a derivative of benzenamine (aniline) where the 4-position on the benzene ring is substituted with a 1,1-bis(methylthio)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[1,1-bis(methylthio)ethyl]- typically involves the reaction of 4-nitrobenzenamine with 1,1-bis(methylthio)ethane under reducing conditions. The nitro group is first reduced to an amine, followed by the introduction of the 1,1-bis(methylthio)ethyl group through nucleophilic substitution reactions. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can further modify the thioether groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thioether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzenamine, 4-[1,1-bis(methylthio)ethyl]- exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes or receptors, while the thioether groups can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: Similar structure but with an ethylene bridge instead of the 1,1-bis(methylthio)ethyl group.
Benzenamine, 4,4’-methylenebis-: Contains a methylene bridge between two benzenamine units.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Similar but with additional methyl groups on the nitrogen atoms.
Uniqueness
Benzenamine, 4-[1,1-bis(methylthio)ethyl]- is unique due to the presence of the 1,1-bis(methylthio)ethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential biological activities that are not observed with other similar compounds.
Propriétés
Numéro CAS |
61094-70-0 |
|---|---|
Formule moléculaire |
C10H15NS2 |
Poids moléculaire |
213.4 g/mol |
Nom IUPAC |
4-[1,1-bis(methylsulfanyl)ethyl]aniline |
InChI |
InChI=1S/C10H15NS2/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 |
Clé InChI |
ITZKCNWWUBZQIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)N)(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


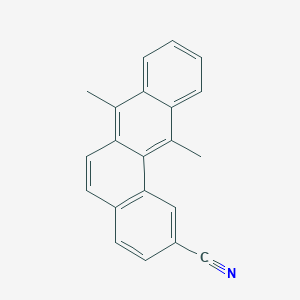


![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)
![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)

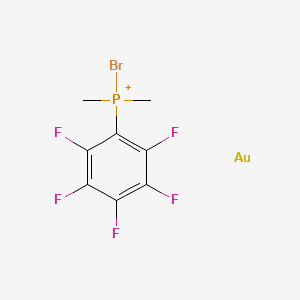
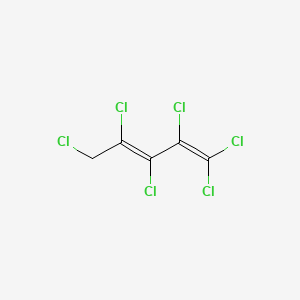
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

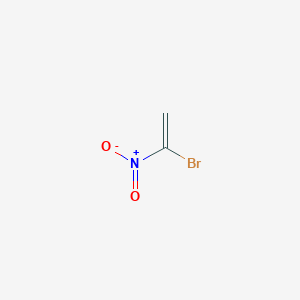
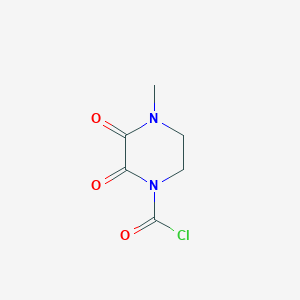
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
